4,4-Dimethyl-2-pentyn-1-amine

Description

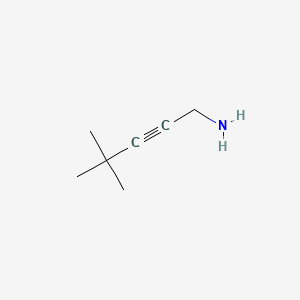

4,4-Dimethyl-2-pentyn-1-amine (CAS: 25660-71-3), also known as 4,4-Dimethylpent-2-yn-1-amine, is a terminal alkyne-containing primary amine with the molecular formula C₇H₁₃N. Its structure features a triple bond at the C2 position and two methyl groups at the C4 position (Figure 1). This compound is of interest in organic synthesis due to its dual functional groups (amine and alkyne), which enable participation in click chemistry, coordination chemistry, and catalytic reactions .

Properties

IUPAC Name |

4,4-dimethylpent-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIPPJINJOKJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-pentyn-1-amine can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pentyn-1-al with dialkylamines. The structure of the amine plays a crucial role in this reaction. For instance, morpholine and piperidine undergo regiospecific addition at the carbonyl bond, while diethylamine undergoes 1,4-addition .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-pentyn-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4,4-Dimethyl-2-pentyn-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-pentyn-1-amine involves its interaction with various molecular targets and pathways. The specific effects depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Presence of Triple Bond :

- The alkyne group in This compound confers reactivity toward addition and cycloaddition reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike its saturated analogue 4,4-Dimethylpentan-1-amine .

- The triple bond may also increase the compound’s acidity (α-H to alkyne), facilitating deprotonation in catalytic systems.

Substituent Effects :

- 4,4-Dimethyl-2-(pyridin-2-yl)pentan-1-amine incorporates a pyridine ring, enhancing its ability to act as a ligand in metal coordination complexes. However, its discontinued status () suggests challenges in synthesis or stability .

- In contrast, 2,2-Diphenylethan-1-amine leverages phenyl groups for steric bulk, making it suitable for asymmetric catalysis and chiral ligand design .

Biological Activity

4,4-Dimethyl-2-pentyn-1-amine is a unique organic compound characterized by its alkyne structure and primary amine functional group. This compound has garnered attention in biochemical research due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its interactions at the molecular level, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a triple bond between the second and third carbon atoms, along with two methyl groups attached to the fourth carbon. This configuration contributes to its reactivity and makes it a valuable building block in organic synthesis.

Enzyme Interactions

This compound has been shown to interact with various enzymes, notably cytochrome P450. This interaction facilitates the oxidation of the compound, leading to the formation of various metabolites that can further participate in biochemical reactions. The binding of this compound to cytochrome P450's active site results in a substrate-enzyme complex that influences metabolic pathways significantly.

Inhibition of Acetylcholinesterase

One of the notable mechanisms by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). By binding to AChE's active site, this compound prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in synaptic clefts. This action can enhance neurotransmission and alter neural signaling pathways.

Modulation of Cell Signaling Pathways

Research indicates that this compound can modulate critical cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This modulation affects gene expression and cellular metabolism. Additionally, it influences genes associated with oxidative stress responses, thereby playing a role in maintaining cellular homeostasis.

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage in animal studies. At lower doses, it has been observed to enhance cognitive functions such as memory retention. Conversely, higher doses may lead to adverse effects including neurotoxicity and hepatotoxicity. These findings suggest a threshold effect where beneficial outcomes are only present within specific dosage ranges.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver via cytochrome P450 enzymes. The oxidation process generates various metabolites that can influence metabolic flux within cells. Key metabolic transformations include:

| Type | Products |

|---|---|

| Oxidation | Aldehydes or ketones |

| Reduction | Saturated alcohols |

| Substitution | Halogenated compounds |

These metabolic products may have their own biological activities or serve as intermediates in further biochemical reactions.

Research Applications

The unique properties of this compound make it suitable for various applications in scientific research:

Organic Synthesis

As a versatile building block, this compound is utilized in organic synthesis for producing specialty chemicals and materials.

Medicinal Chemistry

Investigations into its therapeutic potential are ongoing. Its interactions with enzymes and modulation of neurotransmitter levels suggest possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : In laboratory settings, low doses have been linked to improved cognitive functions in rodent models.

- Toxicological Studies : High doses have demonstrated significant neurotoxicity and hepatotoxicity, emphasizing the importance of dosage regulation.

- Enzyme Inhibition Studies : Research has confirmed its role as a potent inhibitor of acetylcholinesterase, providing insights into its potential use for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.